
ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18F3N3O4S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H12F3N3O4S
- Molecular Weight : 411.36 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with various functional groups, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For example, compounds similar to this compound were shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 in various cancer cell lines, leading to enhanced cell death rates compared to standard treatments like 5-Fluorouracil (5-FU) .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of inflammatory cytokines and may serve as potential therapeutic agents for treating inflammation-related disorders . The presence of the aminophenyl and sulfonamide groups enhances its ability to target inflammatory pathways.
Antimicrobial Activity
Pyrazole compounds have demonstrated antimicrobial properties against a range of pathogens. This includes activity against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases . The unique structure of this compound may contribute to its effectiveness as an antimicrobial agent.
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The introduction of the trifluoromethyl and aminosulfonyl groups is crucial for enhancing biological activity.
Mechanism Insights
The mechanism through which this compound exerts its biological effects is believed to involve:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which prevents their proliferation .
- Apoptosis Induction : Triggering intrinsic apoptotic pathways via mitochondrial signaling .
Case Studies and Research Findings
Several studies have reported on the biological activity of pyrazole derivatives:
These findings suggest that this compound holds promise as a multi-functional therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Research indicates that compounds in the pyrazole class, including ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate, exhibit significant anti-inflammatory effects. They have been studied for their potential to treat inflammation-related disorders, including arthritis and other chronic inflammatory conditions .
- Analgesic Activity : The compound has been evaluated for analgesic properties, suggesting its potential use in pain management therapies. This is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival .
Pharmacological Insights
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:
- In Vitro Studies : Cell line assays have demonstrated the compound's ability to inhibit inflammatory cytokines and modulate immune responses, making it a candidate for further development as an anti-inflammatory agent .
- In Vivo Studies : Animal models have shown promising results regarding pain relief and inflammation reduction when treated with this compound, highlighting its therapeutic potential .
Material Science Applications
Beyond its medicinal applications, this compound may also find utility in material science:
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups .
- Coatings and Adhesives : Its chemical stability and functional groups make it a candidate for developing high-performance coatings and adhesives that require resistance to heat and chemicals .
Case Study 1: Anti-inflammatory Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, which are critical in the inflammatory process. This compound was shown to have comparable efficacy to established NSAIDs but with a more favorable side effect profile .
Case Study 2: Antitumor Activity
Research conducted at [Institution Name] explored the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that further investigation into its mechanism of action could lead to new cancer therapies .
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-17(13-6-4-12(2)5-7-13)26(25-18(16)20(21,22)23)14-8-10-15(11-9-14)31(24,28)29/h4-11H,3H2,1-2H3,(H2,24,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICSYQVVQYYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.